ethyl 2-(2H-1,3-benzodioxole-5-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 2-(2H-1,3-benzodioxole-5-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex heterocyclic compound. Its core consists of a thieno[2,3-c]pyridine scaffold, substituted with a 1,3-benzodioxole-derived amide group at position 2, tetramethyl substituents at positions 5 and 7, and an ethyl ester at position 2. The hydrochloride salt enhances its stability and solubility for pharmacological applications.
Properties
IUPAC Name |
ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S.ClH/c1-6-27-20(26)16-13-10-21(2,3)24-22(4,5)17(13)30-19(16)23-18(25)12-7-8-14-15(9-12)29-11-28-14;/h7-9,24H,6,10-11H2,1-5H3,(H,23,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFATUUOAZXRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC4=C(C=C3)OCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2H-1,3-benzodioxole-5-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with disubstituted halomethanes.
Construction of the Thienopyridine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Amidation and Esterification:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2H-1,3-benzodioxole-5-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole and thienopyridine moieties, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Ethyl 2-(2H-1,3-benzodioxole-5-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with cellular targets and pathways.
Pharmacology: It is studied for its effects on various biological systems, including its potential as an anti-inflammatory and analgesic agent.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2H-1,3-benzodioxole-5-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Thienopyridine Family
Compound A: Ethyl 7-cyclopropyl-2-(phenylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate (from )
- Key Differences: Substituents: Cyclopropyl at position 7 vs. tetramethyl groups in the target compound. Functional Groups: Nitro and phenylamino groups vs. benzodioxole amide. Biological Implications: The nitro group in Compound A may enhance electrophilicity, increasing reactivity in nucleophilic environments, whereas the benzodioxole amide in the target compound could favor hydrogen bonding in target interactions .
Compound B: Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (from )
- Key Differences: Amino vs. benzodioxole amide at position 2. Boc-protected amine at position 6, absent in the target compound. Safety Profile: Compound B is classified as a laboratory chemical with unspecified hazards, suggesting the hydrochloride form of the target compound may require similar handling precautions .
Electronic and Physicochemical Properties
- Absolute Hardness (η): Using Parr’s framework (), the target compound’s electron-withdrawing groups (ester, amide, benzodioxole) may increase η (hardness) compared to softer analogues with electron-donating substituents (e.g., amino groups in Compound B). Higher hardness correlates with lower polarizability and reduced reactivity in charge-transfer interactions .
- Lipophilicity : The tetramethyl groups in the target compound likely elevate logP values compared to cyclopropyl (Compound A) or Boc-protected (Compound B) derivatives, impacting membrane permeability .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Ethyl 2-(2H-1,3-benzodioxole-5-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse scholarly sources.
Chemical Structure and Properties
- Molecular Formula : C21H25ClN2O5S
- Molecular Weight : 452.95 g/mol
- InChI Key : JGJHRMKVWCHDFJ-UHFFFAOYSA-N
- SMILES : CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC4=C(C=C3)OCO4.Cl
This compound features a thieno[2,3-c]pyridine core with an amido group derived from a benzodioxole structure. The presence of multiple functional groups suggests diverse reactivity and biological interactions.
Anticancer Activity
Recent studies indicate that derivatives of benzodioxole exhibit significant anticancer properties. For instance:
-
A study evaluated various benzodioxole derivatives against the Hep3B liver cancer cell line. The compound demonstrated potent cytotoxicity with an IC50 value comparable to established chemotherapeutics like doxorubicin .
Compound IC50 (µM) Cell Line Compound 2a 8.07 (G2-M arrest) Hep3B Doxorubicin 7.4 (G2-M arrest) Hep3B
The results indicated that compound 2a not only inhibited cell proliferation but also induced cell cycle arrest at the G2-M phase, suggesting its potential as a therapeutic agent in cancer treatment .
Antioxidant Activity
The antioxidant potential of this compound was assessed through the DPPH assay:
- The synthesized compounds exhibited varying degrees of antioxidant activity with IC50 values ranging from moderate to potent when compared to Trolox (IC50 = 7.72 µM). The specific activity of this compound remains to be fully elucidated but shows promise in preliminary evaluations .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Modulation : The compound induces cell cycle arrest in cancer cells by interfering with the normal progression through the G1 and G2-M phases.
- Free Radical Scavenging : Its structure allows for interaction with free radicals, leading to reduced oxidative stress within cells.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzodioxole derivatives:
- A comprehensive study synthesized a series of benzodioxole compounds and evaluated their biological activities. Notably, compound 2a was highlighted for its superior anticancer properties compared to others in the series .
- Another investigation into the antioxidant activities of these compounds demonstrated their potential in mitigating oxidative damage in various cellular models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
